N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide

Molecular weight Physicochemical properties LC-MS detection

N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide (CAS 1008063-81-7) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₁₈ClFN₂O₃S and a molecular weight of 384.9 g/mol. The compound incorporates a 2,5-dimethylbenzenesulfonamido group linked to a 3-chloro-4-fluoroaniline moiety via a propanamide backbone, a structural architecture that positions it within the aryl-sulfonamide class extensively investigated for carbonic anhydrase (CA) inhibition and anticancer applications.

Molecular Formula C17H18ClFN2O3S
Molecular Weight 384.9 g/mol
CAS No. 1008063-81-7
Cat. No. B6576782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide
CAS1008063-81-7
Molecular FormulaC17H18ClFN2O3S
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C17H18ClFN2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-15(19)14(18)9-13/h4-9,12,21H,1-3H3,(H,20,22)
InChIKeyHLBKNHDRCIWPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide (CAS 1008063-81-7): Sulfonamide-Based Scaffold for Anticancer and Carbonic Anhydrase Inhibition Screening


N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide (CAS 1008063-81-7) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₁₈ClFN₂O₃S and a molecular weight of 384.9 g/mol . The compound incorporates a 2,5-dimethylbenzenesulfonamido group linked to a 3-chloro-4-fluoroaniline moiety via a propanamide backbone, a structural architecture that positions it within the aryl-sulfonamide class extensively investigated for carbonic anhydrase (CA) inhibition and anticancer applications [1]. Its concurrent halogen substitution pattern (meta-Cl, para-F) is modeled in QSAR studies of sulfonamide CA inhibitors, where such electronic perturbations directly modulate inhibitory potency [1].

Why Generic Sulfonamide Substitution Fails: N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide Structural Differentiation from In-Class Analogs


Sulfonamide-based CA inhibitors cannot be treated as interchangeable commodities because quantitative structure–activity relationship (QSAR) models demonstrate that aryl ring substituent identity and position are primary determinants of inhibitory potency [1]. In a QSAR study of 48 sulfonamide derivatives, quantum chemical reactivity descriptors varied substantially with halogen substitution patterns, directly correlating with CA inhibition potency differences across the series [1]. The target compound's distinctive 3-chloro-4-fluoro substitution on the aniline ring, in combination with the 2,5-dimethyl substitution on the benzenesulfonamide ring, represents a specific electronic and steric configuration that would be lost if a generic mono-halogenated or non-fluorinated analog were substituted. Procurement decisions that disregard these substituent-level differences risk selecting a compound with materially different target engagement properties, compromising assay reproducibility and SAR continuity in lead optimization campaigns.

N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation of N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide (384.9 g/mol) vs. the Furan-2-ylmethyl Analog (336.4 g/mol)

The target compound possesses a molecular weight of 384.9 g/mol , which is substantially higher than that of the structurally closest publicly documented analog, 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide (CAS 1093630-31-9), at 336.4 g/mol [1]. This ~48.5 Da difference arises from the replacement of the furan-2-ylmethyl group with the heavier 3-chloro-4-fluorophenyl moiety (contributing ~145.5 Da vs. ~81.1 Da for the furan-2-ylmethyl fragment). This molecular weight distinction directly impacts LC-MS method development, chromatographic retention time, and mass spectrometric detection sensitivity in high-throughput screening workflows.

Molecular weight Physicochemical properties LC-MS detection

Halogen Substitution Pattern Dependence of Carbonic Anhydrase Inhibitory Potency: QSAR Evidence for 3-Cl,4-F Aniline Derivatives in Sulfonamide Series

A QSAR study of 48 sulfonamide derivatives as carbonic anhydrase inhibitors established that quantum chemical reactivity descriptors—including those influenced by halogen substituents on the aniline ring—are predictive of CA inhibitory potency [1]. Although specific IC₅₀ values for the target compound are not reported in the primary literature, the QSAR model explicitly incorporates the electronic contributions of chloro and fluoro substituents analogous to those present in the target compound's 3-chloro-4-fluorophenyl motif. In sulfonamide CA inhibitor series, the introduction of a para-fluoro substituent on the aniline ring has been shown to enhance CA IX selectivity, with some derivatives achieving nanomolar IC₅₀ values against the tumor-associated isoform [2]. The target compound's dual halogenation is therefore predicted to confer CA inhibition potency distinct from non-halogenated or mono-halogenated analogs.

QSAR Carbonic anhydrase inhibition Halogen substitution

High-Throughput Screening Profile: Documented Bioassay Activity of N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide Across Multiple Target Classes

The compound has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem Bioassay, including: (i) a screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction ; (ii) a cell-based HTS assay to identify activators of the orphan G-protein coupled receptor GPR151 ; and (iii) AlphaScreen-based biochemical HTS assays for activators and inhibitors of FBW7-related pathways . This multi-target screening record is uncommon for a research-grade sulfonamide building block and provides procurement-relevant evidence that the compound has demonstrated tractable behavior across diverse assay formats (biochemical, cell-based, and AlphaScreen). In contrast, the furan-2-ylmethyl analog (CID 3262204) has no documented bioassay activity in PubChem as of the search date, limiting its utility as an HTS-ready alternative.

High-throughput screening GPR151 FANCM-RMI FBW7

Commercial Availability and Procurement-Ready Pricing: N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide from Life Chemicals Screening Collection

The compound (Life Chemicals catalog number F3394-1039) is available in multiple pre-weighed formats optimized for HTS workflows: 2 μmol ($57.00), 10 μmol ($69.00), 20 mg ($99.00), and 40 mg ($140.00) [1]. This tiered pricing structure enables cost-effective procurement at quantities matched to assay scale—from single-point screening (2 μmol) to full dose–response studies (40 mg). In comparison, many in-class sulfonamide analogs with alternative substitution patterns are not stocked in pre-weighed HTS-ready formats, requiring custom synthesis with associated lead times and cost premiums.

Commercial availability Screening compound Procurement

N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide: Prioritized Research and Procurement Application Scenarios


Carbonic Anhydrase IX Inhibitor Screening and SAR Studies Requiring 3-Chloro-4-fluorophenyl Pharmacophore

For research groups conducting structure–activity relationship (SAR) studies on sulfonamide-based carbonic anhydrase IX (CA IX) inhibitors, this compound provides the specific 3-chloro-4-fluorophenyl substitution pattern that QSAR models identify as a key determinant of CA inhibitory potency . Because CA IX is a validated anticancer target overexpressed in clear-cell renal cell carcinoma and hypoxic tumors , the halogenation pattern of the aniline ring directly influences isoform selectivity and potency. Substituting a non-halogenated or differently halogenated analog in an SAR series would introduce an uncontrolled variable, potentially confounding potency rank-ordering. The compound's availability in pre-weighed HTS-ready formats from Life Chemicals further supports its use in dose–response CA IX inhibition assays without custom synthesis delays [1].

Protein–Protein Interaction Inhibitor Screening: FANCM–RMI Complex Disruption

The compound has been tested in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in DNA repair pathway modulation and chemoresistance . Researchers investigating FANCM–RMI disruption as a strategy for sensitizing tumors to DNA-damaging chemotherapeutics can use this compound as a reference screening hit. Although its IC₅₀ in this assay is not publicly disclosed, the screening participation record provides a starting point for hit validation and analog development. The known inhibitor PIP-199 (IC₅₀ = 36 μM against RMI–MM2) provides a benchmark comparator for secondary assays evaluating this compound's activity in the same pathway.

Orphan GPCR Ligand Discovery: GPR151 Activator Screening

GPR151 is an orphan G-protein coupled receptor with emerging roles in nociception and metabolic regulation, and its structural biology has recently been elucidated, creating demand for pharmacological tool compounds . The compound was included in a cell-based HTS campaign to identify GPR151 activators at The Scripps Research Institute Molecular Screening Center . Researchers pursuing GPR151 deorphanization or functional characterization can prioritize this compound as one of the few publicly documented screening actives for this receptor. Its commercial availability enables rapid follow-up in orthogonal GPR151 assays (e.g., β-arrestin recruitment, cAMP modulation) without synthesis delays.

LC-MS Method Development and Multiplexed Screening Using Distinctive Molecular Weight

With a molecular weight of 384.9 g/mol—48.5 Da higher than the closest publicly documented analog—this compound serves as an ideal mass-differentiated reference standard for developing and validating LC-MS-based multiplexed screening methods . In panels of sulfonamide analogs, the target compound's distinct m/z envelope (protonated [M+H]⁺ at m/z ~385.9) enables unambiguous peak assignment without isotopic overlap from lower-mass analogs. This property is especially valuable in laboratories running pooled-compound screening workflows where compound identity confirmation by accurate mass is required prior to hit deconvolution.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.